2-[(3-methoxybenzyl)sulfanyl]-5-methyl-N-(2-methylphenyl)-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
2-[(3-methoxybenzyl)sulfanyl]-5-methyl-N-(2-methylphenyl)-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolopyrimidine core, substituted with various functional groups such as methoxybenzyl, sulfanyl, methylphenyl, and propan-2-ylphenyl. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-[(3-methoxybenzyl)sulfanyl]-5-methyl-N-(2-methylphenyl)-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring. Common reagents used in this step include hydrazine derivatives and aldehydes.
Introduction of Substituents: The various substituents such as methoxybenzyl, sulfanyl, methylphenyl, and propan-2-ylphenyl are introduced through nucleophilic substitution reactions. These reactions typically require the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Final Coupling: The final step involves the coupling of the substituted triazolopyrimidine with the carboxamide group. This step often requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Chemical Reactions Analysis
2-[(3-methoxybenzyl)sulfanyl]-5-methyl-N-(2-methylphenyl)-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(3-methoxybenzyl)sulfanyl]-5-methyl-N-(2-methylphenyl)-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar compounds to 2-[(3-methoxybenzyl)sulfanyl]-5-methyl-N-(2-methylphenyl)-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide include other triazolopyrimidines with different substituents. These compounds share a similar core structure but differ in their functional groups, which can significantly affect their chemical and biological properties. Some examples of similar compounds include:
2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Known for its xanthine oxidase inhibitory activity.
2,4,6-tris(4-aminophenyl)-1,3,5-triazine: Used as an intermediate in organic synthesis and supramolecular chemistry.
Properties
Molecular Formula |
C31H33N5O2S |
---|---|
Molecular Weight |
539.7 g/mol |
IUPAC Name |
2-[(3-methoxyphenyl)methylsulfanyl]-5-methyl-N-(2-methylphenyl)-7-(4-propan-2-ylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C31H33N5O2S/c1-19(2)23-13-15-24(16-14-23)28-27(29(37)33-26-12-7-6-9-20(26)3)21(4)32-30-34-31(35-36(28)30)39-18-22-10-8-11-25(17-22)38-5/h6-17,19,28H,18H2,1-5H3,(H,33,37)(H,32,34,35) |
InChI Key |
RSGOEADVQUMOPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC3=NC(=NN3C2C4=CC=C(C=C4)C(C)C)SCC5=CC(=CC=C5)OC)C |
Origin of Product |
United States |
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